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In crystalline solids, electrical conduction is typically understood through band theory, where
electrons move freely within allowed energy bands. However, in disordered systems or at low
temperatures, charge carriers can become localized due to defects, impurities, or inherent
structural disorder. In such scenarios, conduction does not occur via the movement of free
electrons through a band, but rather through a quantum mechanical process known as
"hopping,” where carriers jump between localized states.

At sufficiently low temperatures, the dominant conduction mechanism in ultrathin GeAs is
variable-range hopping (VRH). This process is characterized by charge carriers hopping
between spatially and energetically separated localized states near the Fermi level. The
"variable-range" aspect arises from the trade-off between the spatial distance (R) and the
energy difference (AE) of the hopping sites. At lower temperatures, carriers have less thermal
energy to overcome large energy gaps, so they tend to hop to more distant sites that are
energetically closer.

A key finding is that the electrical conduction in ultrathin GeAs channels can be described by
VRH at lower temperatures, while at higher temperatures, it transitions to a band-type
conduction mechanism as a more conductive two-dimensional channel is formed[1].

Theoretical Framework: Mott vs. Efros-Shklovskii VRH

The temperature dependence of the conductivity (o) in the VRH regime generally follows the
relation:
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0 = 0o exp[-(To/T)p]

where oo is a pre-factor, T is the temperature, To is the characteristic temperature related to the
localization length and the density of states near the Fermi level, and the exponent p depends
on the nature of the hopping process and the dimensionality of the system.

There are two primary models for VRH:

¢ Mott-VRH: This model assumes a constant density of states (DOS) near the Fermi level. The
exponent p is given by 1/(d+1), where d is the dimensionality of the system. For a two-
dimensional (2D) system, p = 1/3[2][3].

» Efros-Shklovskii (ES-VRH): This model takes into account the long-range electron-electron
interactions, which leads to the formation of a "Coulomb gap"” in the DOS at the Fermi level.
This results in a temperature dependence with an exponent p = 1/2, irrespective of the
system's dimensionality[4][5].

In many disordered systems, a crossover from Mott-VRH at higher temperatures to ES-VRH at
lower temperatures is observed as the influence of the Coulomb gap becomes more
pronounced[1][6][7].

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to variable-range
hopping in ultrathin GeAs, as extracted from experimental studies.
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Parameter Symbol Value /| Range Conditions Source
Conduction Variable-Range Low 1
Mechanism Hopping Temperatures
Conduction Band-type High 1
Mechanism Conduction Temperatures
Temperature of

Peak Carrier Tpeak ~75K - [1]
Density

Dimensionality of 3 (in thicker Low 1
VRH flakes) Temperatures
Dimensionality of 2 (in formed High 1
Conduction channel) Temperatures
Temperature

Range T 20 Kto 280 K - [1]
Investigated

Behavior with p-type with

Increasing - increasing - [1]
Temperature conductivity

Note: Specific values for hopping parameters such as To and localization length for ultrathin

GeAs are not explicitly provided in the primary literature but are the subject of ongoing

research.

Experimental Protocols

This section details the methodologies for the synthesis of ultrathin GeAs and the subsequent

fabrication and measurement of devices to study VRH conduction.

Synthesis of Ultrathin GeAs via Mechanical Exfoliation

Ultrathin films of GeAs are typically produced from bulk layered crystals using mechanical

exfoliation.
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o Crystal Growth: High-quality bulk single crystals of GeAs are the starting material. These are
typically grown using methods like chemical vapor transport.

o Substrate Preparation: Silicon wafers with a thermally grown silicon dioxide (SiOz) layer
(typically 285 nm thick) are used as substrates. The substrates are cleaned using a standard
solvent cleaning procedure (e.g., sonication in acetone, followed by isopropanol, and then
dried with nitrogen gas).

o Mechanical Exfoliation:

o A piece of high-quality adhesive tape is pressed against the bulk GeAs crystal to cleave off
thin layers.

o The tape with the cleaved layers is then gently pressed against the prepared SiO2/Si
substrate.

o Upon slowly peeling back the tape, some of the thin GeAs flakes will be transferred to the
substrate.

» Flake ldentification: The substrates are inspected under an optical microscope to identify
ultrathin flakes. The color and contrast of the flakes on the SiO: layer can be used to
estimate their thickness. Atomic Force Microscopy (AFM) is then used for precise thickness
measurements.

Fabrication of Back-Gated Field-Effect Transistors
(FETs)

To perform electrical transport measurements, the exfoliated ultrathin GeAs flakes are
fabricated into field-effect transistors.

o Electron Beam Lithography (EBL): Standard EBL is used to define the source and drain
contact patterns on the selected GeAs flake. A bilayer of polymethyl methacrylate (PMMA) is
typically used as the electron-beam resist.

+ Metal Deposition: After developing the resist, metal contacts are deposited using electron-
beam evaporation. A common metal stack for good contact to p-type semiconductors is
Chromium/Gold (Cr/Au), with thicknesses of approximately 5 nm/50 nm, respectively.
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e Lift-off: The remaining resist is removed in a solvent (e.g., acetone), leaving behind the
patterned metal contacts on the GeAs flake.

o Gate Configuration: The highly doped silicon substrate serves as the back gate, and the
SiOz layer acts as the gate dielectric.

Electrical Transport Measurements

Low-temperature electrical transport measurements are performed to probe the VRH
conduction.

o Cryogenic Environment: The fabricated device is placed in a cryostat, such as a Physical
Property Measurement System (PPMS), which allows for temperature control from room
temperature down to a few Kelvin[2].

o Measurement Setup: The device is connected in a four-probe or two-probe configuration. A
source-measure unit is used to apply a source-drain voltage (Vsd) and measure the resulting
current (Isd). A separate voltage source is used to apply a back-gate voltage (VQg).

» Data Acquisition: The resistance (or conductivity) of the GeAs channel is measured as a
function of temperature at different fixed gate voltages. The temperature is swept slowly to
ensure thermal equilibrium.
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Caption: Logical flow of the variable-range hopping mechanism in ultrathin GeAs.

Experimental Workflow
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Experimental Workflow for VRH Studies in GeAs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b076424?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Universal-Crossover-between-Efros-Shklovskii-and-Meir/cd4e690f5fe7fa098c32c6e28fa42569a3e693b6
https://www.semanticscholar.org/paper/Universal-Crossover-between-Efros-Shklovskii-and-Meir/cd4e690f5fe7fa098c32c6e28fa42569a3e693b6
https://arxiv.org/pdf/1801.08932
https://www.researchgate.net/publication/322756496_Two-dimensional_Mott_variable-range_hopping_transport_in_a_disordered_MoS_2_nanoflake
https://arxiv.org/pdf/cond-mat/0403597
https://en.wikipedia.org/wiki/Variable-range_hopping
https://pubs.acs.org/doi/abs/10.1021/nn101376u
https://pubmed.ncbi.nlm.nih.gov/20718437/
https://pubmed.ncbi.nlm.nih.gov/20718437/
https://www.benchchem.com/product/b076424#variable-range-hopping-conduction-in-ultrathin-geas
https://www.benchchem.com/product/b076424#variable-range-hopping-conduction-in-ultrathin-geas
https://www.benchchem.com/product/b076424#variable-range-hopping-conduction-in-ultrathin-geas
https://www.benchchem.com/product/b076424#variable-range-hopping-conduction-in-ultrathin-geas
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076424?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

